
1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a nitrofuran moiety, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a fluorobenzene derivative.
Attachment of the nitrofuran moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a nitrofuran compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Fluorophenyl)-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrofuran moiety suggests potential antimicrobial activity, as nitrofuran derivatives are known to interfere with bacterial enzyme systems.
類似化合物との比較
1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-3-(5-nitrothiophene-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, while the nitrofuran moiety provides potential antimicrobial activity.
特性
CAS番号 |
61619-69-0 |
|---|---|
分子式 |
C14H8FN3O4 |
分子量 |
301.23 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H8FN3O4/c15-10-1-3-11(4-2-10)17-7-9(8-19)14(16-17)12-5-6-13(22-12)18(20)21/h1-8H |
InChIキー |
VWFMPWLOKWDVPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
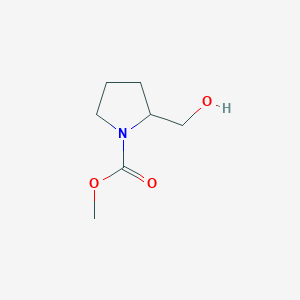

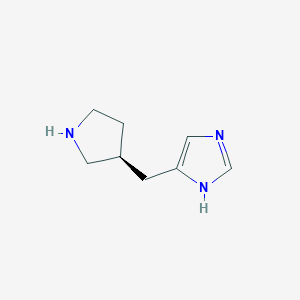
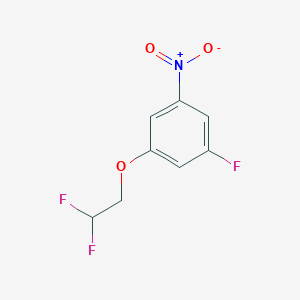
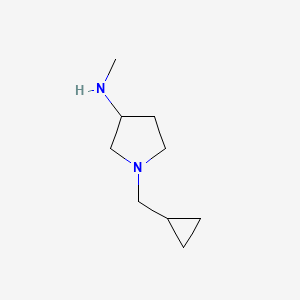
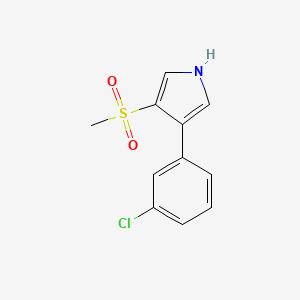

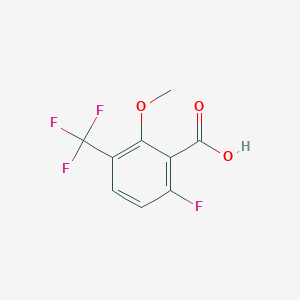
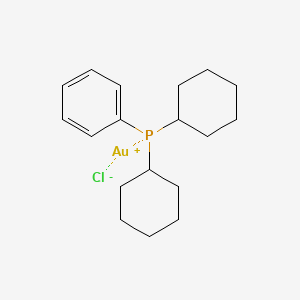
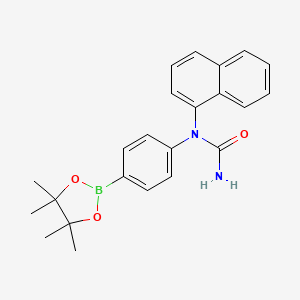
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
